8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester
Overview
Description
The compound is a derivative of imidazo[1,2-a]pyrazine, which acts as a versatile scaffold in organic synthesis and drug development . It is commonly used as an intermediate in organic synthesis and can be used to synthesize other organic compounds .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several review articles .Physical And Chemical Properties Analysis
The compound has a molar mass of 267.28 and a predicted density of 1.36±0.1 g/cm3 . The predicted boiling point is 502.8±40.0 °C .Scientific Research Applications
Synthesis and Derivatives
- The compound is involved in various synthetic pathways, including the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives (Kralj et al., 2011).
- It is used in the development of novel synthetic approaches to highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones, demonstrating versatility in incorporating various substituents (Gopalsamy & Shi, 2003).
Antimicrobial Activity
- Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, closely related to the compound , have shown significant antimicrobial properties, suggesting potential biomedical applications (Turan-Zitouni et al., 2001).
- Similarly, N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized through green chemistry approaches have exhibited promising antimicrobial activity (Jyothi & Madhavi, 2019).
Neuropharmacological Applications
- Certain derivatives like 8-methylureido-4,5-dihydro-4-oxo-10H-imidazo[1,2-a]indeno[1,2-e]pyrazines have shown potent antagonist properties at ionotropic AMPA receptors, indicating potential neuropharmacological applications (Mignani et al., 2000).
Diverse Synthesis Pathways
- The compound and its derivatives are involved in diverse synthesis pathways, leading to the formation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science (Rossi et al., 2007).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several review articles . These reviews should help the scientific community to bring about future developments .
properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)11-9-16-12-10(2)17(7-8-18(11)12)14(20)22-15(3,4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGKVOQZLJOEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCN(C2C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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